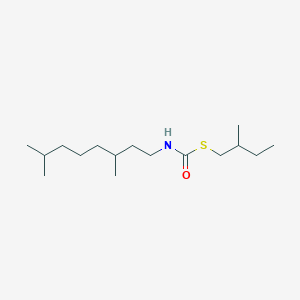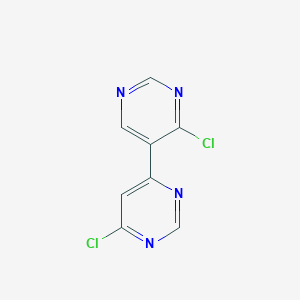
4',6-Dichloro-4,5'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,6-Dichloro-4,5’-bipyrimidine is a heterocyclic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, characterized by the presence of two chlorine atoms at the 4’ and 6 positions of the bipyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dichloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine derivatives. One common method includes the reaction of 4,5’-bipyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is carried out in an inert solvent such as dichloromethane to ensure the selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of 4’,6-Dichloro-4,5’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 4’,6-Dichloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkoxy groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4’,6-diamino-4,5’-bipyrimidine or 4’,6-dimethoxy-4,5’-bipyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Aplicaciones Científicas De Investigación
4’,6-Dichloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4’,6-Dichloro-4,5’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparación Con Compuestos Similares
4’,6-Dichloro-4,5’-bipyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound has additional functional groups that may enhance its biological activity or chemical reactivity.
4,6-Dichloro-5-acetylpyrimidine:
2,2’-Bipyrimidine: The parent compound without chlorine substitutions, used as a ligand in coordination chemistry.
The uniqueness of 4’,6-Dichloro-4,5’-bipyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62880-86-8 |
|---|---|
Fórmula molecular |
C8H4Cl2N4 |
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
4-chloro-5-(6-chloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-1-6(12-4-13-7)5-2-11-3-14-8(5)10/h1-4H |
Clave InChI |
RCWIXLUPHDKOFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1Cl)C2=CN=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
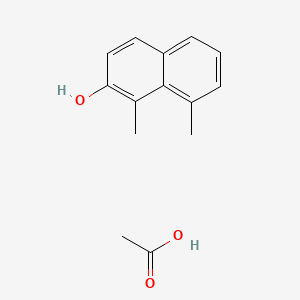

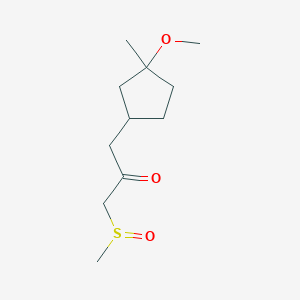


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
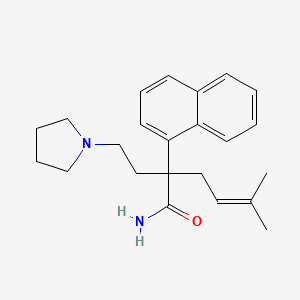


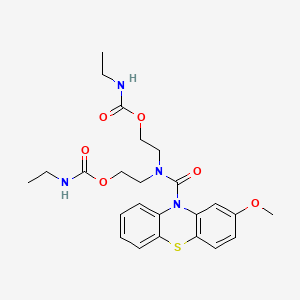
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
